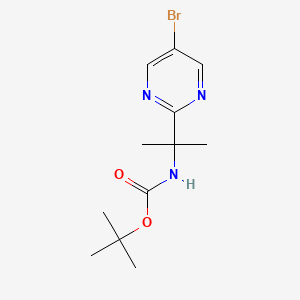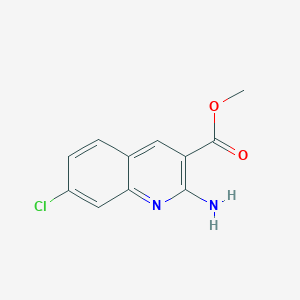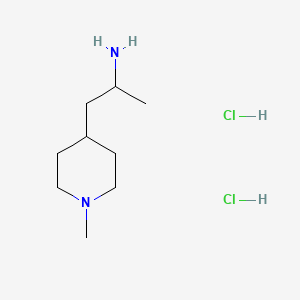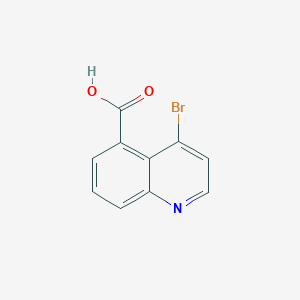
4-Bromoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoquinoline-5-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in various fields, including pharmaceuticals, dyes, and agrochemicals. The bromine atom in this compound introduces additional reactivity and potential for further chemical modifications, making it a valuable compound in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Bromination: The quinoline core is brominated at the 4-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Carboxylation: The brominated quinoline undergoes carboxylation to introduce the carboxylic acid group at the 5-position. This can be achieved using reagents like carbon dioxide (CO2) under high pressure and temperature, or by using carboxylating agents such as formic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Alcohols or Amines: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Bromoquinoline-5-carboxylic acid is extensively used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Studying the biological activity of quinoline derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Investigating its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromoquinoline-5-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom enhances its reactivity, allowing for further modifications to improve its efficacy and selectivity.
Comparison with Similar Compounds
4-Bromoquinoline-5-carboxylic acid is compared with other similar compounds, such as:
Quinoline: The parent compound without bromination.
3-Bromoquinoline-5-carboxylic acid: Brominated at a different position.
2-Bromoquinoline-5-carboxylic acid: Another positional isomer.
Uniqueness: The presence of the bromine atom at the 4-position distinguishes this compound from its isomers, providing unique reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
4-bromoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-5-12-8-3-1-2-6(9(7)8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
OKDJCWSJSQQERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



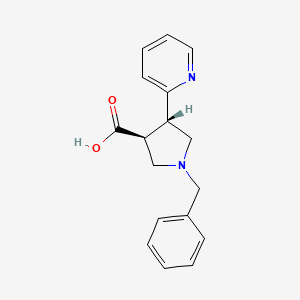
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
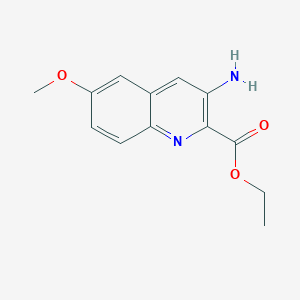


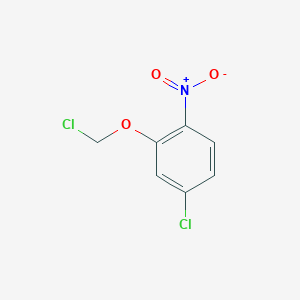
![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
